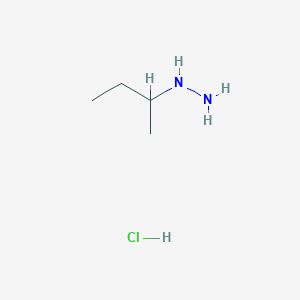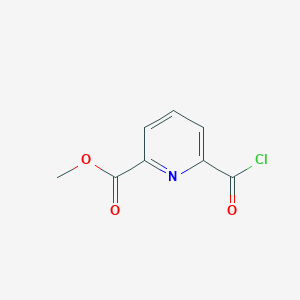
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester
Descripción general
Descripción
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H6ClNO3 . It has an average mass of 199.591 Da and a monoisotopic mass of 199.003616 Da . This compound is also known by several other names, including Methyl 6-(chlorocarbonyl)-2-pyridinecarboxylate and 2-Pyridinecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester .
Synthesis Analysis
The synthesis of esters like 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester can be achieved through several methods. One common method is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular structure of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The structure can be further analyzed using various spectroscopic techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester include its molecular formula (C8H6ClNO3), average mass (199.591 Da), and monoisotopic mass (199.003616 Da) .Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Agents
- Synthesis of Pyridine-Bridged Carboxamide Schiff's Bases : A study by Al-Omar & Amr (2010) focused on synthesizing pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride. These compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid.
Characterization and Synthesis
Synthesis of O-Chlorocarbonyl Derivatives : Skiera & Paryzek (2014) described the synthesis of O-chlorocarbonyl derivatives of bile acid methyl esters, characterizing them through spectroscopic methods (Skiera & Paryzek, 2014).
Synthesis and Characterization of Pyrazole Derivatives : Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. They employed X-ray diffraction and DFT calculations for structural studies (Shen et al., 2012).
Spectroscopic Data of Isomers : Kadir et al. (2019) provided detailed spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, aiding in structural characterization (Kadir et al., 2019).
Antimicrobial Activity
Synthesis of Chiral Pyridine Carboxamides : Al-Salahi, Al-Omar & Amr (2010) synthesized chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride, reporting their antimicrobial screening results (Al-Salahi et al., 2010).
Synthesis of Pyrimidinone and Oxazinone Derivatives : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating their efficacy in comparison to reference drugs (Hossan et al., 2012).
Catalysis and Chemical Reactions
- Catalysis of Ester Aminolysis : Yamada, Watanabe & Okamoto (2021) found that 6-halo-2-pyridones, including 6-chloro-2-pyridone, efficiently catalyzed ester aminolysis, applicable in dipeptide synthesis (Yamada et al., 2021).
Photochemical Studies
- Photo-methylation and -methoxylation Studies : Sugiyama et al. (1981) studied the UV-irradiation of methyl 2-pyridinecarboxylate in methanol, analyzing the methylation and methoxylation pathways (Sugiyama et al., 1981).
Organocatalysis
- Organocatalyst for Ester Aminolysis : Yamada, Watanabe & Okamoto (2021) demonstrated the use of 6-halo-2-pyridones as efficient organocatalysts for ester aminolysis, highlighting their application in peptide synthesis (Yamada et al., 2021).
Propiedades
IUPAC Name |
methyl 6-carbonochloridoylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIOPUJSQHZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664852 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester | |
CAS RN |
94111-79-2 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



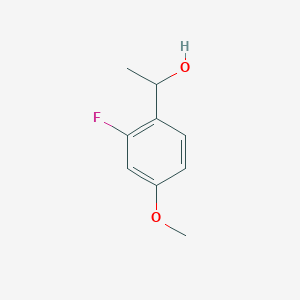
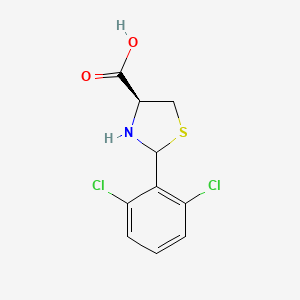
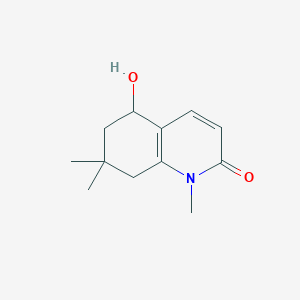
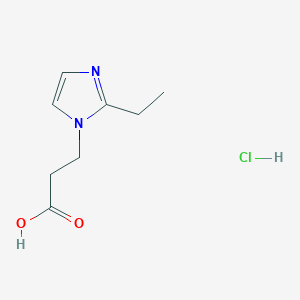
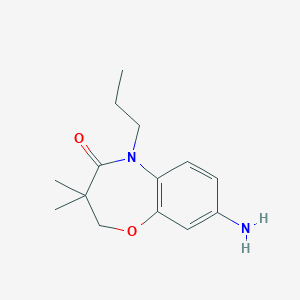
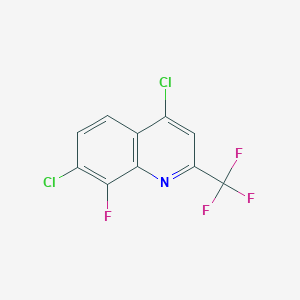
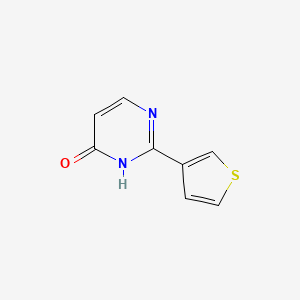
![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)
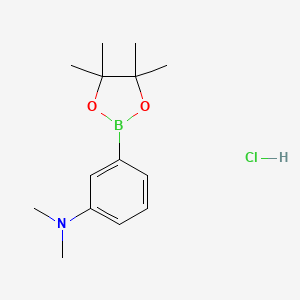
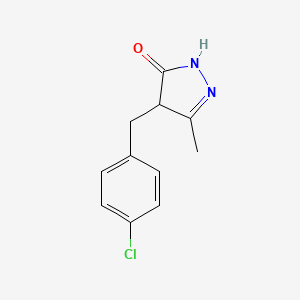
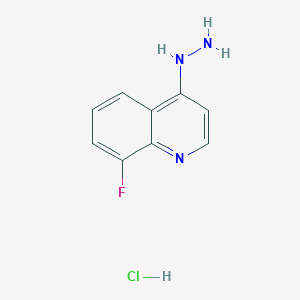
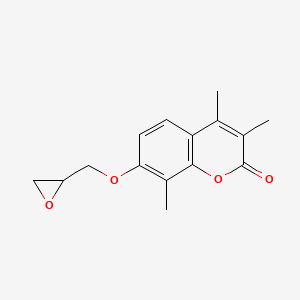
![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
